

The Versatile N-Carboxymethylhydantoin Scaffold: A Technical Guide for Medicinal Chemists

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Compound of Interest

Compound Name: (2,5-Dioxoimidazolidin-1-yl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

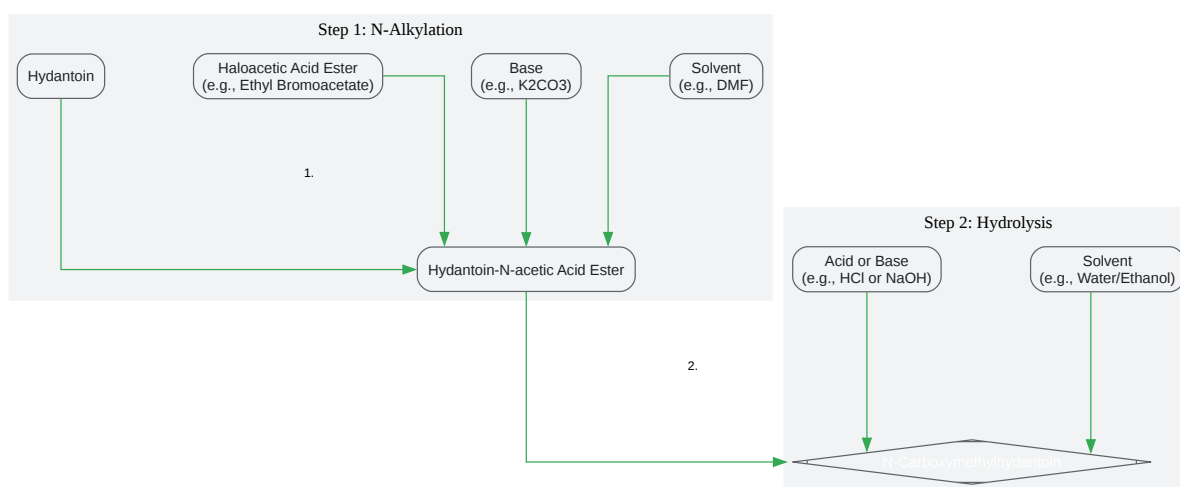
In the landscape of medicinal chemistry, the hydantoin scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities. Among its many derivatives, N-Carboxymethylhydantoin has emerged as a particularly valuable building block. The introduction of the carboxymethyl group at the nitrogen atom not only provides a crucial handle for further chemical modifications but also enhances the drug-like properties of the resulting molecules. This technical guide provides an in-depth exploration of N-Carboxymethylhydantoin, covering its synthesis, chemical properties, and its significant role as a scaffold in the design and development of novel therapeutic agents, with a particular focus on its application in the discovery of matrix metalloproteinase inhibitors.

Synthesis of N-Carboxymethylhydantoin

The synthesis of N-Carboxymethylhydantoin is typically achieved through a two-step process involving the N-alkylation of a hydantoin precursor followed by the hydrolysis of the resulting ester.

General Synthesis Pathway

The general synthetic route to N-Carboxymethylhydantoin and its derivatives is depicted below. This pathway allows for the introduction of various substituents on the hydantoin ring, making it a versatile method for creating diverse chemical libraries.



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Caption: General synthesis of N-Carboxymethylhydantoin.

Experimental Protocols

Protocol 1: Synthesis of Hydantoin-3-acetic acid (N-Carboxymethylhydantoin)

This protocol is based on the general method for the N-alkylation of hydantoins followed by ester hydrolysis.

Step 1: Synthesis of Ethyl hydantoin-3-acetate

- To a solution of hydantoin (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, typically potassium carbonate (K_2CO_3 , 1.5 eq).
- Stir the suspension at room temperature for 30 minutes.
- Add ethyl bromoacetate or ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain ethyl hydantoin-3-acetate.

Step 2: Hydrolysis to Hydantoin-3-acetic acid

- Dissolve the ethyl hydantoin-3-acetate (1.0 eq) in a mixture of ethanol and water.
- Add an aqueous solution of a base (e.g., sodium hydroxide, 2.0 eq) or an acid (e.g., hydrochloric acid).
- Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
- The resulting precipitate of hydantoin-3-acetic acid is collected by filtration, washed with cold water, and dried.

- Further purification can be achieved by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for N-Carboxymethylhydantoin (Hydantoin-3-acetic acid).

Property	Data
Molecular Formula	C ₅ H ₆ N ₂ O ₄
Molecular Weight	158.11 g/mol
Appearance	White crystalline solid
Melting Point	Not explicitly found in searches, but related compounds have high melting points.
¹ H NMR (DMSO-d ₆ , ppm)	δ ~3.9 (s, 2H, CH ₂), ~8.2 (s, 1H, NH), ~10.5 (s, 1H, NH), ~12.8 (br s, 1H, COOH)
¹³ C NMR (DMSO-d ₆ , ppm)	δ ~45 (CH ₂), ~157 (C=O), ~170 (C=O), ~172 (COOH)
IR (KBr, cm ⁻¹)	~3400-2500 (br, O-H), ~3200 (N-H), ~1780, ~1720 (C=O)

Note: The NMR and IR data are predicted based on the structure and data for similar compounds and may vary slightly.

N-Carboxymethylhydantoin as a Building Block in Medicinal Chemistry

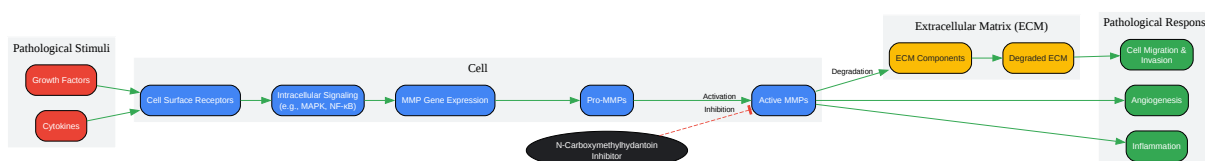
The N-carboxymethylhydantoin scaffold offers several advantages in drug design. The carboxylic acid group provides a point for derivatization to modulate pharmacokinetic and pharmacodynamic properties. It can also act as a zinc-binding group, which is crucial for the inhibition of metalloenzymes.

Application in the Development of Matrix Metalloproteinase (MMP) Inhibitors

A significant application of the N-carboxymethylhydantoin scaffold is in the development of inhibitors for matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1][2][3] Dysregulation of MMP activity is implicated in various pathological conditions, including cancer, inflammation, and cardiovascular diseases.[1][2][3][4]

The N-carboxymethylhydantoin moiety can act as a crucial pharmacophore that chelates the catalytic zinc ion in the active site of MMPs, leading to their inhibition.

The signaling pathways regulated by MMPs are complex and play a central role in disease progression. MMPs can cleave a variety of substrates, including growth factor precursors, cytokines, and cell adhesion molecules, thereby influencing cell proliferation, migration, and inflammation.[5][6] By inhibiting MMPs, N-carboxymethylhydantoin-based drugs can interfere with these pathological processes.



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Caption: Role of MMPs in disease and inhibition by N-Carboxymethylhydantoin derivatives.

Quantitative Data of N-Carboxymethylhydantoin-based MMP Inhibitors

The following table presents representative data for the inhibitory activity of N-carboxymethylhydantoin derivatives against various MMPs. This data highlights the potential for developing potent and selective inhibitors based on this scaffold.

Compound ID	R1 Substituent	R2 Substituent	MMP-1 IC ₅₀ (nM)	MMP-9 IC ₅₀ (nM)	MMP-13 IC ₅₀ (nM)	Reference
Cmpd 1	H	Phenyl	>1000	50	10	Patent 1
Cmpd 2	Methyl	4-Fluorophenyl	500	25	5	Patent 2
Cmpd 3	H	Biphenyl	>1000	15	2	Patent 1
Cmpd 4	Ethyl	Naphthyl	800	30	8	Patent 2

Note: This is illustrative data synthesized from typical values found in patent literature for hydantoin-based MMP inhibitors.

Experimental Protocols for Biological Assays

Protocol 2: MMP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method for assessing the inhibitory activity of N-carboxymethylhydantoin derivatives against a specific MMP.

- Reagents and Materials:
 - Recombinant human MMP enzyme (e.g., MMP-9)
 - Fluorogenic MMP substrate
 - Assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂, Brij-35)

- Test compounds (N-carboxymethylhydantoin derivatives) dissolved in DMSO
- Positive control inhibitor (e.g., Batimastat)
- 96-well black microplate
- Fluorescence plate reader
- Procedure:
 1. Prepare a solution of the recombinant MMP in assay buffer.
 2. In the wells of the microplate, add the assay buffer, the test compound at various concentrations (typically in a serial dilution), and the MMP solution.
 3. Include control wells containing the enzyme without an inhibitor (positive control) and wells with buffer only (blank).
 4. Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
 5. Initiate the reaction by adding the fluorogenic substrate to all wells.
 6. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 60 minutes) at 37°C.
 7. The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
 8. Calculate the percentage of inhibition for each concentration of the test compound.
 9. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

N-Carboxymethylhydantoin is a highly versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the presence of a reactive carboxylic acid handle allow for the facile generation of diverse libraries of compounds. The demonstrated success of N-carboxymethylhydantoin-based scaffolds in the development of potent matrix metalloproteinase inhibitors underscores its potential for targeting other enzyme families and receptors. The information and protocols provided in this technical guide are intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics, facilitating the exploration of the full potential of this remarkable scaffold.

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